

Application of Isoxazole-5-carbaldehyde in Agrochemical Synthesis: A Detailed Overview

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Compound of Interest

Compound Name: *Isoxazole-5-carbaldehyde*

Cat. No.: *B108842*

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Introduction

The isoxazole scaffold is a privileged heterocyclic motif in the field of agrochemical research, integral to the development of a wide array of fungicides, herbicides, and insecticides.[1][2][3] Its inherent biological activity and versatile chemical functionality make it a valuable building block for the synthesis of novel crop protection agents. **Isoxazole-5-carbaldehyde**, in particular, serves as a key intermediate, offering a reactive aldehyde group that can be readily transformed into various functional groups, enabling the construction of complex and potent agrochemical molecules. This document provides a detailed exploration of the application of **isoxazole-5-carbaldehyde** in the synthesis of agrochemicals, complete with experimental protocols, quantitative data, and workflow visualizations.

The aldehyde functionality of **isoxazole-5-carbaldehyde** is a versatile handle for a variety of chemical transformations. It can readily undergo condensation reactions to form Schiff bases and oximes, which are themselves important precursors to other heterocyclic systems or can possess inherent biological activity.[4][5] Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, opening up further avenues for derivatization and the introduction of diverse pharmacophores. This chemical tractability allows for the systematic exploration of structure-activity relationships (SAR) in the development of new and effective agrochemicals.

Application in Fungicide Synthesis: Isoxazole-Based Oxime Ethers

One significant application of **isoxazole-5-carbaldehyde** is in the synthesis of isoxazole-based oxime ether fungicides. These compounds have demonstrated efficacy against a range of fungal pathogens. The synthesis typically begins with the conversion of the aldehyde to an oxime, followed by etherification to introduce various substituents that can modulate the compound's biological activity and physicochemical properties.

Quantitative Data: Fungicidal Activity of Isoxazole Oxime Ether Derivatives

The following table summarizes the fungicidal activity of a series of hypothetical isoxazole oxime ether derivatives synthesized from **isoxazole-5-carbaldehyde** against common plant pathogens. The data is presented as EC50 values (the concentration of the compound that inhibits 50% of fungal growth).

Compound ID	R Group	Target Fungus	EC50 (µg/mL)
IOE-1	-CH ₃	Botrytis cinerea	12.5
IOE-2	-CH ₂ CH ₃	Botrytis cinerea	10.2
IOE-3	-CH(CH ₃) ₂	Botrytis cinerea	8.7
IOE-4	-CH ₂ -Ph	Botrytis cinerea	5.1
IOE-5	-CH ₂ -(4-Cl-Ph)	Botrytis cinerea	2.3
IOE-1	-CH ₃	Rhizoctonia solani	15.8
IOE-2	-CH ₂ CH ₃	Rhizoctonia solani	13.1
IOE-3	-CH(CH ₃) ₂	Rhizoctonia solani	11.5
IOE-4	-CH ₂ -Ph	Rhizoctonia solani	7.9
IOE-5	-CH ₂ -(4-Cl-Ph)	Rhizoctonia solani	4.6

Experimental Protocols

Synthesis of Isoxazole-5-carbaldehyde Oxime (Intermediate)

This protocol describes the synthesis of the key oxime intermediate from **isoxazole-5-carbaldehyde**.

Materials:

- **Isoxazole-5-carbaldehyde** (1.0 eq)
- Hydroxylamine hydrochloride (1.2 eq)
- Sodium acetate (1.5 eq)
- Ethanol
- Water
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Heating mantle
- Büchner funnel and filter paper
- Rotary evaporator

Procedure:

- To a solution of **isoxazole-5-carbaldehyde** in a mixture of ethanol and water, add hydroxylamine hydrochloride and sodium acetate.
- Stir the mixture at room temperature for 30 minutes, then heat to reflux for 2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
- The aqueous residue is then cooled in an ice bath to precipitate the product.
- Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield **isoxazole-5-carbaldehyde** oxime.

Synthesis of Isoxazole Oxime Ether Fungicide (e.g., IOE-5)

This protocol details the etherification of the oxime intermediate to yield the final fungicidal compound.

Materials:

- **Isoxazole-5-carbaldehyde** oxime (1.0 eq)
- 4-Chlorobenzyl chloride (1.1 eq)
- Potassium carbonate (2.0 eq)
- N,N-Dimethylformamide (DMF)
- Round-bottom flask
- Magnetic stirrer
- Heating mantle
- Thermometer
- Separatory funnel
- Ethyl acetate
- Brine solution

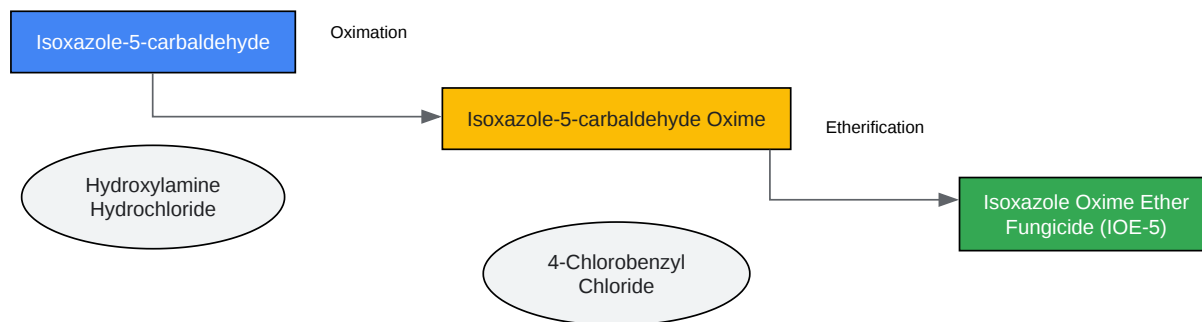
- Anhydrous sodium sulfate
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- Dissolve **isoxazole-5-carbaldehyde** oxime in DMF in a round-bottom flask.
- Add potassium carbonate to the solution and stir at room temperature for 15 minutes.
- Add 4-chlorobenzyl chloride to the reaction mixture.
- Heat the mixture to 60°C and stir for 4-6 hours, monitoring the reaction by TLC.
- After completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
- Concentrate the organic phase under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure isoxazole oxime ether fungicide (IOE-5).

Visualizations

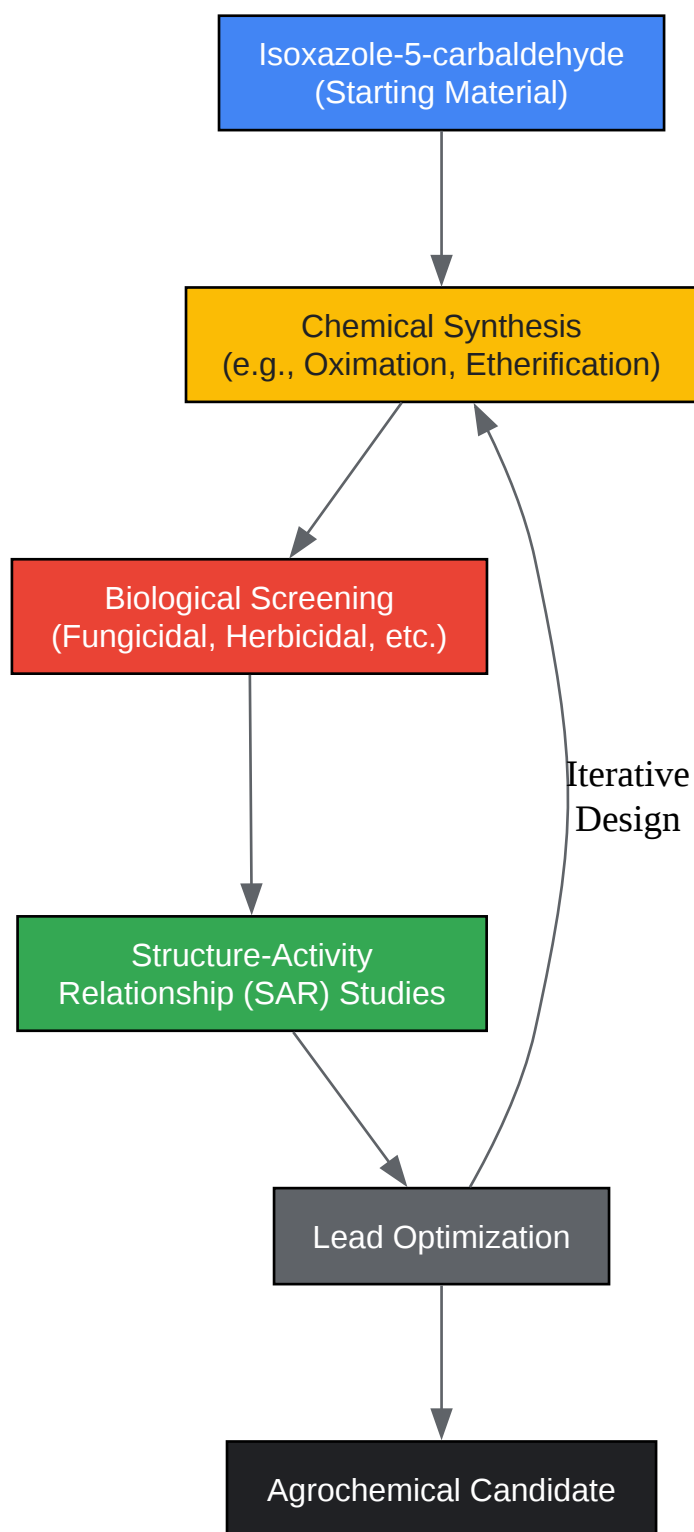
Synthetic Workflow for Isoxazole Oxime Ether Fungicide



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Caption: Synthetic pathway from **Isoxazole-5-carbaldehyde** to an Isoxazole Oxime Ether Fungicide.

Logical Relationship in Agrochemical Development



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Caption: Iterative cycle of agrochemical discovery starting from a key building block.

Conclusion

Isoxazole-5-carbaldehyde represents a highly valuable and versatile starting material in the synthesis of novel agrochemicals. Its reactivity allows for the straightforward introduction of a wide range of functional groups, facilitating the generation of diverse chemical libraries for biological screening. The development of isoxazole-based fungicides, as exemplified by the synthetic protocol for isoxazole oxime ethers, highlights a practical application of this key intermediate. Future research in this area will likely continue to leverage the chemical potential of **isoxazole-5-carbaldehyde** to discover and develop next-generation crop protection solutions with improved efficacy, selectivity, and environmental profiles.

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